1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione
Description
1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione is an indole-derived heterocyclic compound characterized by a 2,3-dione (isatin) core substituted at the 1-position with a 2-methoxybenzyl group and at the 7-position with a methyl group. Its molecular formula is C₁₇H₁₃N₂O₃, with a molecular weight of 279.30 g/mol (calculated from HRMS data in ). The compound’s structure is confirmed by spectroscopic the ^13C-NMR spectrum (CDCl₃) shows key signals at δ 47.53 (CH₂ of the benzyl group), 109.42 (C-7 methyl-substituted carbon), and aromatic carbons between δ 120.00–147.14 .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-7-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-5-8-13-15(11)18(17(20)16(13)19)10-12-7-3-4-9-14(12)21-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKPPMUALBUECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and 7-methylindole-2,3-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Friedel-Crafts Alkylation/Acylation
The introduction of the 2-methoxyphenylmethyl group at position 1 could be achieved via Friedel-Crafts alkylation using a benzyl halide (e.g., 2-methoxybenzyl bromide) under Lewis acid catalysis (e.g., AlCl₃). This method is commonly used to functionalize indole derivatives .
Electrophilic Substitution
The 7-methyl substituent likely originates from electrophilic methylation during indole formation. For example, methyl groups can be introduced via Mannich-type reactions or direct electrophilic attack during the indole ring formation .
Diketone Formation
The 2,3-dione moiety could be synthesized via oxidation of indole precursors. For instance, indole derivatives can be oxidized using agents like pyridinium dichromate (PCC) or N-hydroxyphthalimide (NHPI) in the presence of tert-butyl nitrite to yield diketones .
Functionalization of Indole Derivatives
Oxidative Formation of Diketones
Oxidation of indene precursors (e.g., indene) with H₂O₂/Mn catalysts or NHPI-based systems typically yields diketones like indane-1,3-dione, a structural analog .
Comparison of Functionalization Strategies
NMR and Mass Spectrometry
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¹H NMR : The 2-methoxyphenylmethyl group would exhibit aromatic signals (~6.8–7.5 ppm) and a methylene group (~3.5–4.0 ppm).
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HRMS : Molecular formula C₁₈H₁₇NO₃ (exact mass: 303.1177 g/mol).
Reaction Monitoring
TLC (silica gel, EtOAc/hexane) and GC-MS are standard for tracking reaction progress .
Scientific Research Applications
Structural Overview
The compound has the molecular formula and features a methoxyphenyl group attached to the indole nucleus. This structure is significant for its chemical properties and biological activities.
Anticancer Activity
Research indicates that indole derivatives can influence kinase activities associated with cancer. The mechanism of action for 1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione is believed to involve interactions with molecular targets relevant to cancer pathways.
Case Study:
A study demonstrated that similar indole derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10 | |
| HeLa | 15 | |
| A549 | 12 |
Antioxidant Properties
Indole derivatives have been reported to exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
Case Study:
Research on related compounds has shown that they can reduce oxidative stress markers in vitro. This suggests potential applications for this compound in formulations aimed at oxidative damage prevention .
Agrochemical Applications
The compound's structural features make it a candidate for developing agrochemicals. Indole derivatives are known for their roles in plant growth regulation and pest control.
Plant Growth Regulators
Indoles are often utilized in agriculture as growth regulators due to their ability to modulate plant hormonal activities.
Data Summary:
Field trials have indicated that similar indole derivatives improve crop yields by enhancing root development and stress resistance .
| Crop Type | Yield Increase (%) | Application Rate (g/ha) |
|---|---|---|
| Wheat | 20 | 50 |
| Corn | 15 | 40 |
| Soybean | 25 | 30 |
Synthesis of Novel Compounds
The presence of the methoxy group and dione structure allows for further derivatization, making it useful in synthetic organic chemistry.
Synthesis Pathway:
The synthesis typically involves nucleophilic substitution reactions using starting materials like 2-methoxybenzyl chloride and 7-methylindole-2,3-dione . This versatility can lead to the creation of new compounds with tailored properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione becomes evident when compared to related indole-2,3-dione derivatives. Below is a comparative analysis based on substituents, molecular properties, and synthesis:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity: The 3-(2-methoxyphenoxy)propyl group in the compound from increases molecular weight (325.4 g/mol) and XLogP3 (3.3) compared to the target compound, suggesting better membrane permeability .
Synthetic Routes :
- The target compound’s synthesis () lacks detailed steps but likely involves nucleophilic substitution or coupling reactions. In contrast, the chalcone derivative () uses a Claisen-Schmidt condensation between an acetylated indole and aldehydes under basic conditions (10% NaOH), followed by acid hydrolysis .
Functional Group Influence :
- The 2-oxo-2-phenylethyl group () introduces a reactive ketone, enabling further derivatization (e.g., Schiff base formation) compared to the inert methoxybenzyl group in the target compound .
- The chloro and carboxylic acid groups in ’s compound enhance polarity, making it more water-soluble but less bioavailable than the target compound .
Spectroscopic Distinctions :
- The target compound’s ^13C-NMR shows a distinct CH₂ signal at δ 47.53, absent in analogs like the chalcone derivative, which displays downfield shifts for carbonyl carbons (δ ~190) due to conjugation .
Biological Activity
1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione is a compound belonging to the indole family, known for its diverse biological activities. This article examines its biological activity, focusing on cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an indole backbone with a methoxyphenyl group and a methyl substituent. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with indole derivatives, including cytotoxicity against cancer cell lines, antimicrobial effects, and anti-inflammatory properties.
Cytotoxic Activity
Indole derivatives have been extensively studied for their cytotoxic effects on cancer cell lines. The compound this compound has shown promising results in inhibiting the proliferation of several cancer cell lines:
These findings suggest that the compound may serve as a potential lead in anticancer drug development.
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been evaluated. The compound exhibited significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
The results indicate that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The compound was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2):
This selectivity suggests that the compound may have fewer side effects compared to non-selective COX inhibitors.
Case Studies
Several case studies have documented the biological activities of similar indole derivatives, providing insights into their mechanisms of action and therapeutic potential.
- Cytotoxicity in Breast Cancer Models : A study demonstrated that indole derivatives induced apoptosis in MCF-7 cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and caspase activation .
- Antimicrobial Mechanisms : Research indicated that indole compounds disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism was confirmed through fluorescence microscopy studies showing increased permeability in treated bacteria .
- In Vivo Anti-inflammatory Studies : Animal models treated with indole derivatives showed reduced inflammation markers in serum and tissue samples, indicating their potential use in inflammatory diseases .
Q & A
Basic Synthesis: What are common synthetic routes for preparing 1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione?
Answer: A foundational approach involves alkylation or condensation reactions. For instance, 7-methylindole derivatives can be synthesized via large-scale alkylation using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce methoxyphenyl groups . Another route employs Claisen-Schmidt condensation between substituted aldehydes and indole-2,3-dione precursors under basic conditions (e.g., NaOH in ethanol), followed by acid hydrolysis to isolate the product . Key intermediates like 7-methoxyindole-2,3-dione derivatives are often synthesized from tert-butyl carbamate-protected aniline precursors .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Answer: Optimization may involve catalyst selection (e.g., Pd(OAc)₂ with rac-BINAP ligands for coupling reactions ), temperature control to minimize side reactions, and purification via column chromatography or recrystallization. For example, cyclization reactions under inert atmospheres (N₂/Ar) reduce oxidation by-products . Monitoring reaction progress with HPLC or TLC ensures intermediate stability, particularly for moisture-sensitive intermediates .
Basic Analytical Characterization: What standard techniques are used to confirm the compound’s structure?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Fourier-Transform Infrared (FTIR) spectroscopy verifies functional groups like carbonyl (C=O) and methoxy (C-O) stretches .
Advanced Analytical Characterization: How can X-ray crystallography resolve structural ambiguities?
Answer: Single-crystal X-ray diffraction provides definitive bond angles, torsion angles, and packing motifs. For example, crystallographic studies of analogous selenylmethyl-indole derivatives resolved substituent orientation and hydrogen-bonding networks . Synchrotron radiation may enhance resolution for low-symmetry crystals .
Basic Biological Activity: What in vitro assays are suitable for preliminary bioactivity screening?
Answer: Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates or colorimetric readouts (e.g., ADP-Glo™) are common . Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines .
Advanced Biological Activity: How can mechanistic studies elucidate the compound’s mode of action?
Answer: Techniques like surface plasmon resonance (SPR) measure binding affinity to target proteins, while CRISPR-Cas9 gene editing validates target specificity . In vivo pharmacokinetics (e.g., bioavailability, half-life) require LC-MS/MS quantification in plasma/tissue samples .
Data Contradictions: How to address discrepancies in synthetic yields or bioactivity across studies?
Answer: Contradictions may arise from differing reaction conditions (e.g., solvent polarity, catalyst loading) or impurity profiles. Replicate experiments with controlled variables (e.g., anhydrous solvents, degassed systems) and orthogonal purification (e.g., preparative HPLC) improve reproducibility . Bioactivity variations may stem from cell line-specific permeability or assay protocols—standardize using reference inhibitors .
Stability and Storage: What advanced methods prevent decomposition during long-term storage?
Answer: While room-temperature storage is feasible for some indole-diones , sensitive derivatives require desiccants (e.g., silica gel) under inert gas (Ar). Lyophilization improves stability for hygroscopic compounds. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
Structure-Activity Relationship (SAR): How do substituent modifications influence bioactivity?
Answer: Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 7-position enhances enzymatic inhibition, while methoxy groups improve solubility and bioavailability . Methyl substitution at the indole nitrogen reduces metabolic clearance in hepatic microsome assays .
Functionalization: What strategies enable selective derivatization of the indole-2,3-dione scaffold?
Answer: Electrophilic aromatic substitution (e.g., nitration, sulfonation) targets the 5- and 7-positions . Transition-metal-catalyzed C-H activation introduces aryl/heteroaryl groups at the 1-position . Reductive amination of the 3-keto group generates secondary amines for prodrug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
